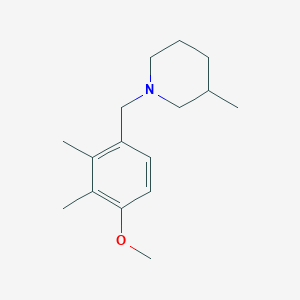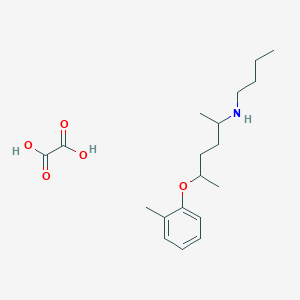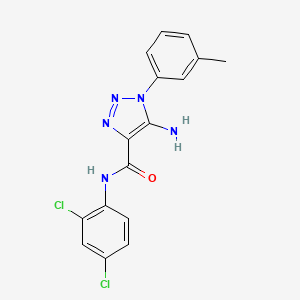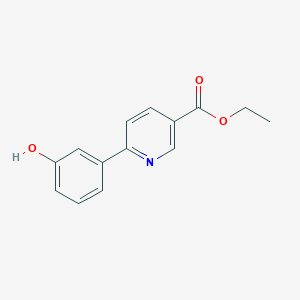
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." MDPV was first synthesized in the 1960s and was initially developed as a potential treatment for depression and chronic fatigue syndrome. However, due to its potent psychoactive effects, MDPV has become a popular recreational drug and has been associated with numerous cases of addiction, overdose, and death.
作用机制
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine acts as a potent stimulant by binding to and blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, which leads to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been shown to have a wide range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. Additionally, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been shown to cause changes in the levels of various neurotransmitters and hormones in the brain, which can lead to long-term changes in brain function and behavior.
实验室实验的优点和局限性
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has several advantages as a tool for studying the mechanisms of addiction and drug abuse. For example, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine is highly potent and has a rapid onset of action, which allows researchers to study the effects of the drug in real-time. However, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine also has several limitations, including its potential for abuse and the fact that it can be difficult to obtain due to its status as a controlled substance.
未来方向
There are several areas of future research that could further our understanding of the effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine on the brain and behavior. For example, future studies could investigate the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine use on brain function and behavior, as well as the potential therapeutic applications of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine for the treatment of psychiatric disorders. Additionally, future research could explore the use of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine as a tool for studying the mechanisms of addiction and drug abuse, and could investigate the potential of 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine as a new treatment for addiction.
合成方法
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Friedel-Crafts acylation. The most common method for synthesizing 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with 2,3-dimethylphenylacetone in the presence of a reducing agent such as sodium borohydride.
科学研究应用
1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been the subject of extensive scientific research due to its potent psychoactive effects and potential therapeutic applications. In recent years, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-methoxy-2,3-dimethylbenzyl)-3-methylpiperidine has been investigated for its potential as a tool for studying the mechanisms of addiction and drug abuse.
属性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-12-6-5-9-17(10-12)11-15-7-8-16(18-4)14(3)13(15)2/h7-8,12H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBKJKXXFBRETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine](/img/structure/B5211756.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)

![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)


![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)